(S)-Nicotine-d3 N-β-D-Glucuronide

Catalog No.
S1811667
CAS No.
M.F
C₁₆H₁₉D₃N₂O₆
M. Wt
341.37
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Nicotine-d3 N-β-D-Glucuronide

Product Name

(S)-Nicotine-d3 N-β-D-Glucuronide

Molecular Formula

C₁₆H₁₉D₃N₂O₆

Molecular Weight

341.37

Synonyms

1-β-D-Glucopyranuronosyl-3-[(2S)-1-(methyl-d3)-2-pyrrolidinyl]pyridinium Inner Salt; (S)-1-β-D-Glucopyranuronosyl-3-(1-(methyl-d3)-2-pyrrolidinyl)pyridinium Inner Salt; (S)-(Nicotine-d3) N-Glucuronide; (S)-NNG-d3; (S)-(NIC-d3) GLUC;

(S)-Nicotine-d3 N-β-D-Glucuronide is a stable, deuterium-labeled quaternary ammonium conjugate utilized exclusively as an internal standard (IS) for the direct quantification of nicotine N-glucuronide in biological matrices. As a major phase II metabolite of nicotine, the N-glucuronide conjugate accounts for a significant portion of total nicotine excretion and is a critical biomarker for tobacco exposure. For high-throughput clinical, forensic, and toxicological laboratories, procuring the exact intact labeled glucuronide—rather than relying on the free nicotine-d3 aglycone—is critical for compensating for the extreme polarity, distinct solid-phase extraction (SPE) recovery rates, and specific electrospray ionization (ESI) matrix effects associated with intact glucuronides [1].

Substituting (S)-Nicotine-d3 N-β-D-Glucuronide with the free base (S)-Nicotine-d3 forces laboratories to rely on indirect quantification via enzymatic deconjugation using β-glucuronidase. This generic substitution introduces severe analytical vulnerabilities: enzymatic hydrolysis of quaternary N-glucuronides is notoriously incomplete and highly variable, leading to significant underreporting of the metabolite. Furthermore, attempting to use non-glucuronidated internal standards for direct LC-MS/MS analysis fails because the highly polar glucuronide elutes at a completely different retention time than the free base, exposing the target analyte to uncompensated ion suppression or enhancement from co-eluting matrix components [1].

Elimination of Enzymatic Hydrolysis Losses in Direct Quantification

Traditional indirect methods rely on β-glucuronidase to cleave the conjugate, followed by quantification using a free nicotine-d3 standard. However, direct LC-MS/MS quantification utilizing the intact (S)-Nicotine-d3 N-β-D-Glucuronide standard yields average metabolite concentrations 34% higher than indirect methods, completely bypassing the variable and incomplete enzymatic cleavage step [1].

Evidence DimensionMeasured metabolite concentration accuracy
Target Compound DataDirect quantification with intact d3-glucuronide IS (+34% yield recovery)
Comparator Or BaselineIndirect quantification via enzymatic cleavage + free nicotine-d3 IS
Quantified Difference34% greater concentration recovery
ConditionsHuman urine samples analyzed via LC-MS/MS vs. indirect enzymatic deconjugation

Procuring the intact labeled glucuronide allows laboratories to skip overnight enzymatic incubations and prevents the 34% data loss associated with incomplete hydrolysis.

Absolute Process Efficiency and Matrix Effect Compensation

In complex biological matrices such as 3D cell culture homogenates and urine, matrix effects severely impact ionization efficiency. When using the exact isotopologue (Nicotine-d3 N-glucuronide) as an internal standard, the Process Efficiency (PE)—which combines extraction recovery and matrix effects—is maintained at near-perfect levels (97.5% to 101.0%), whereas non-isotopologue standards fail to correct for the specific ion suppression experienced by the polar glucuronide[1].

Evidence DimensionProcess Efficiency (PE) in LC-HRMS
Target Compound DataNicotine-d3 N-glucuronide IS (97.5% - 101.0% PE)
Comparator Or BaselineNon-matched internal standards (Variable, uncompensated PE)
Quantified DifferenceNear 100% absolute compensation for extraction and matrix losses
ConditionsLC-HRMS analysis of HepaRG spheroids and NHBE ALI tissue homogenates

Using the exact isotopically labeled conjugate guarantees that quantitative data remains robust regardless of variable extraction recoveries or severe matrix-induced ion suppression.

Mass Shift Resolution for Zero Cross-Talk in MRM

For trace-level detection, the internal standard must be completely resolved from the endogenous analyte. (S)-Nicotine-d3 N-β-D-Glucuronide provides a clean +3 Da mass shift, producing a protonated molecular ion at m/z 342 and an aglycone fragment at m/z 166, compared to m/z 339 and m/z 163 for the unlabeled metabolite. This ensures zero isotopic cross-talk in Multiple Reaction Monitoring (MRM) channels down to limits of detection of 1.3 nmol/mL [1].

Evidence DimensionMS/MS Precursor and Product Ion m/z
Target Compound DataNicotine-d3 N-glucuronide (m/z 342 -> 166)
Comparator Or BaselineUnlabeled Nicotine N-glucuronide (m/z 339 -> 163)
Quantified Difference+3 Da mass shift
ConditionsLC-MS/MS in positive ion mode

The +3 Da shift is the optimal procurement specification to prevent false positives and ensure high signal-to-noise ratios in trace clinical biomonitoring.

High-Throughput Clinical Biomonitoring

Direct LC-MS/MS analysis of urine or plasma where bypassing the β-glucuronidase incubation step saves 12-24 hours of sample preparation time while increasing quantitative accuracy by up to 34% [1].

UGT2B10 Phenotyping and Metabolic Studies

Precise quantification of the ratio between free nicotine and nicotine N-glucuronide to assess individual variations in UGT2B10 enzyme activity, requiring absolute recovery data unaffected by artificial enzymatic cleavage[1].

Complex Matrix Toxicological Screening

Analysis of challenging matrices like meconium or 3D tissue culture homogenates, where severe ion suppression demands a perfectly co-eluting, structurally identical isotopologue to normalize the matrix effect and maintain ~100% process efficiency [2].

Dates

Last modified: 07-20-2023

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